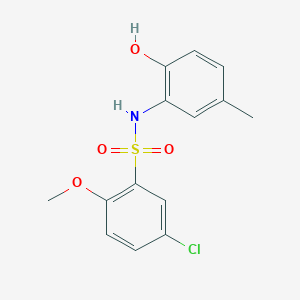
5-chloro-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is also known as Celecoxib, which is a nonsteroidal anti-inflammatory drug (NSAID). Celecoxib is widely used in clinical practice as a pain reliever and anti-inflammatory agent. However,
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzenesulfonamide involves the inhibition of COX-2 enzyme. COX-2 is responsible for the synthesis of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound reduces inflammation and pain.
Biochemical and physiological effects:
This compound has various biochemical and physiological effects. It can reduce inflammation, pain, and fever. It also has antiplatelet effects, which can reduce the risk of blood clots. Additionally, it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzenesulfonamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It also has a high degree of purity, which makes it suitable for biochemical and cell-based assays. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can limit its use in some assays.
Direcciones Futuras
There are several future directions for the scientific research application of 5-chloro-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzenesulfonamide. One of the areas of interest is the development of new analogs of Celecoxib with improved anticancer activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of Celecoxib in cancer treatment. Additionally, the use of Celecoxib in combination with other drugs for cancer treatment is an area of active research. Finally, the use of Celecoxib in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, is also an area of interest for future research.
Conclusion:
In conclusion, this compound has significant scientific research application beyond its clinical usage. Its mechanism of action involves the inhibition of COX-2 enzyme, which makes it suitable for the treatment of various diseases, including cancer. Although it has some limitations, its advantages make it a useful tool for lab experiments. Finally, there are several future directions for the scientific research application of this compound, which makes it an exciting area of research.
Métodos De Síntesis
The synthesis method of 5-chloro-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzenesulfonamide is a multistep process. The first step involves the reaction of 2-amino-5-chlorobenzenesulfonamide with 2-hydroxy-5-methylbenzoic acid in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC). The second step involves the methylation of the hydroxyl group of the intermediate with dimethyl sulfate to obtain the final product.
Aplicaciones Científicas De Investigación
5-chloro-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzenesulfonamide has been widely used in scientific research. One of the significant research areas is cancer treatment. Studies have shown that Celecoxib can inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells. The mechanism of action of Celecoxib in cancer treatment involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is overexpressed in cancer cells. COX-2 inhibition leads to the suppression of prostaglandin synthesis, which is responsible for inflammation and tumorigenesis.
Propiedades
IUPAC Name |
5-chloro-N-(2-hydroxy-5-methylphenyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S/c1-9-3-5-12(17)11(7-9)16-21(18,19)14-8-10(15)4-6-13(14)20-2/h3-8,16-17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMCUDZSGBLFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-bromobenzyl)oxy]benzonitrile](/img/structure/B5008937.png)
![methyl 2-({3-[4-(3,5-dinitrophenoxy)phenyl]propanoyl}amino)benzoate](/img/structure/B5008943.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-pyrazinyl)propanamide](/img/structure/B5008944.png)
![3-[1-(2-fluorobenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5008953.png)

![N-methyl-5-nitro-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5008962.png)
![1-[2-(4-ethoxyphenoxy)ethoxy]-3-(trifluoromethyl)benzene](/img/structure/B5008982.png)

![N-[4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5008993.png)
![3-(2-amino-1,3-thiazol-4-yl)-8-(isobutoxymethyl)-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5009014.png)

![1-methyl-4-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine](/img/structure/B5009026.png)

